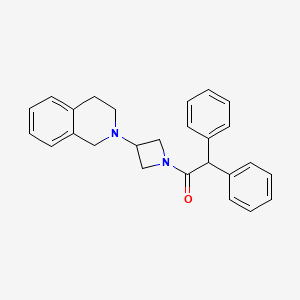

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-diphenylethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-diphenylethanone is a complex organic compound that features a unique structure combining an azetidine ring, a dihydroisoquinoline moiety, and a diphenylethanone group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-diphenylethanone typically involves multiple steps, starting from readily available precursors

Formation of Azetidine Ring: The azetidine ring can be synthesized via cyclization of appropriate precursors under basic conditions.

Introduction of Dihydroisoquinoline Moiety: The dihydroisoquinoline moiety can be introduced through a Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde or ketone.

Attachment of Diphenylethanone Group: The final step involves the attachment of the diphenylethanone group through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted azetidine derivatives.

Applications De Recherche Scientifique

1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-diphenylethanone has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets and pathways. The dihydroisoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The azetidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-diphenylethanone: can be compared with other compounds containing azetidine or dihydroisoquinoline moieties, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-diphenylethanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include an azetidine ring and a dihydroisoquinoline moiety. This combination may confer distinct biological activities, making it a candidate for further research in pharmacology and therapeutic applications.

- Molecular Formula : C26H26N2O

- Molecular Weight : 382.5 g/mol

- Structure : The compound features a diphenylethanone core linked to an azetidine ring substituted with a dihydroisoquinoline derivative.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Potential mechanisms include:

- Receptor Binding : The compound may modulate the activity of specific receptors, influencing signal transduction pathways.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in neurodegenerative diseases like Alzheimer's disease .

- Crossing the Blood-Brain Barrier (BBB) : Preliminary studies suggest that compounds of this class can effectively penetrate the BBB, making them suitable candidates for treating central nervous system disorders .

In Vitro Studies

Research has demonstrated that derivatives of the dihydroisoquinoline structure exhibit significant inhibitory activity against AChE and MAOs. For instance:

- A related compound showed IC50 values of 0.28 µM for AChE and 0.34 µM for MAO-A, indicating potent inhibition capabilities .

- The ability to cross the BBB was confirmed in studies where compounds demonstrated no cytotoxicity at concentrations below 12.5 µM .

Case Studies

- Alzheimer's Disease Treatment : A series of hybrid compounds incorporating the dihydroisoquinoline moiety were synthesized and tested for their dual-target inhibitory effects on ChEs and MAOs. One promising candidate exhibited balanced inhibition with favorable pharmacokinetic properties .

- Antioomycete Activity : Related derivatives have shown effectiveness against Pythium recalcitrans, demonstrating their potential beyond neurodegenerative diseases and suggesting broad-spectrum applications .

Data Table: Biological Activity Overview

| Compound Name | Target Enzyme | IC50 Value (µM) | BBB Penetration | Cytotoxicity |

|---|---|---|---|---|

| Compound 3e | AChE | 0.28 | Yes | None < 12.5 |

| Compound 49 | MAO-B | 0.0029 | Yes | None |

| I23 | Pythium | EC50 = 14 | N/A | N/A |

Q & A

Q. What are the critical considerations for optimizing the synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-diphenylethanone to ensure high yield and purity?

Basic Synthesis Optimization

Synthesis of this compound involves multi-step reactions, including acylation, cyclization, and functional group coupling. Key parameters include:

- Temperature control : Exothermic reactions (e.g., acylation) require cooling to prevent side reactions .

- Solvent selection : Polar aprotic solvents like DMF or THF are preferred for azetidine ring formation due to their ability to stabilize intermediates .

- Purification : Chromatography or crystallization is critical to isolate the product from byproducts (e.g., unreacted dihydroisoquinoline precursors) .

- Catalyst use : Palladium or nickel catalysts may enhance coupling efficiency in heterocyclic systems .

Q. How can researchers characterize the structural conformation of this compound using advanced spectroscopic methods?

Basic Structural Characterization

- NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., azetidine ring protons at δ 3.5–4.5 ppm) and confirms stereochemistry .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 463.2) and detects fragmentation patterns specific to the diphenylethanone moiety .

- X-ray crystallography : Resolves spatial arrangement of the azetidine and dihydroisoquinoline rings, critical for understanding binding interactions .

Q. What in vitro models are suitable for evaluating the bioactivity of this compound in neurological disorders?

Advanced Bioactivity Profiling

- Enzyme inhibition assays : Test affinity for monoamine oxidases (MAOs) or acetylcholinesterase (AChE) using fluorometric or colorimetric substrates .

- Receptor binding studies : Radioligand displacement assays (e.g., for σ-1 or NMDA receptors) quantify competitive binding .

- Cellular models : Neuronal cell lines (e.g., SH-SY5Y) assess neuroprotective effects under oxidative stress .

Q. How do structural modifications (e.g., methoxy groups on the dihydroisoquinoline ring) impact the compound's structure-activity relationship (SAR)?

Advanced SAR Analysis

- Electron-donating groups : Methoxy substitutions at the 6,7-positions enhance blood-brain barrier permeability and receptor affinity .

- Steric effects : Bulky substituents on the azetidine ring (e.g., methyl groups) may reduce off-target interactions but lower solubility .

- Comparative studies : Analogues like 1-(6,7-dimethoxy-dihydroisoquinolinyl) variants show improved neuroprotective activity vs. non-substituted derivatives .

Q. How can researchers resolve contradictory data in the compound's pharmacological efficacy across different assay systems?

Advanced Data Contradiction Analysis

- Assay validation : Cross-check results using orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .

- Metabolic stability testing : Liver microsome assays identify if rapid degradation in certain models skews efficacy .

- Species-specific differences : Compare rodent vs. human-derived cell lines to account for receptor polymorphism .

Q. What computational strategies are effective for predicting the compound's interaction with novel biological targets?

Advanced Predictive Modeling

- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to unexplored targets (e.g., kinase domains) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize targets .

- Machine learning : Train models on existing dihydroisoquinoline bioactivity data to predict off-target effects .

Propriétés

IUPAC Name |

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-2,2-diphenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O/c29-26(25(21-10-3-1-4-11-21)22-12-5-2-6-13-22)28-18-24(19-28)27-16-15-20-9-7-8-14-23(20)17-27/h1-14,24-25H,15-19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEXCLRCZKKECP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.